
(7-Methyloct-6-en-1-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methyloct-6-en-1-ylidene)propanedinitrile is an organic compound with the molecular formula C12H17N2 It is characterized by the presence of a nitrile group and a double bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methyloct-6-en-1-ylidene)propanedinitrile typically involves the reaction of 7-methyloct-6-en-1-ol with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the nitrile group from malononitrile.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(7-Methyloct-6-en-1-ylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bond in the compound allows for electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic addition reactions often use reagents like bromine (Br2) and hydrochloric acid (HCl).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the specific electrophile used, such as dibromo derivatives when using bromine.
Aplicaciones Científicas De Investigación
(7-Methyloct-6-en-1-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (7-Methyloct-6-en-1-ylidene)propanedinitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The double bond allows for interactions with other molecules, facilitating various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Methyloct-6-en-1-ylidene)malononitrile
- (7-Methyloct-6-en-1-ylidene)acetone
- (7-Methyloct-6-en-1-ylidene)benzaldehyde
Uniqueness
(7-Methyloct-6-en-1-ylidene)propanedinitrile is unique due to its specific combination of a nitrile group and a double bond, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
99298-56-3 |
|---|---|
Fórmula molecular |
C12H16N2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-(7-methyloct-6-enylidene)propanedinitrile |
InChI |
InChI=1S/C12H16N2/c1-11(2)7-5-3-4-6-8-12(9-13)10-14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
ILYYICMJOUCPQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCCCC=C(C#N)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
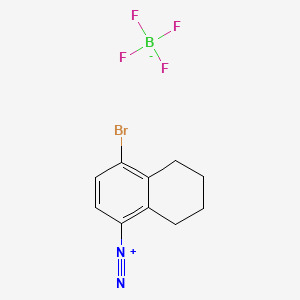
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)

![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)
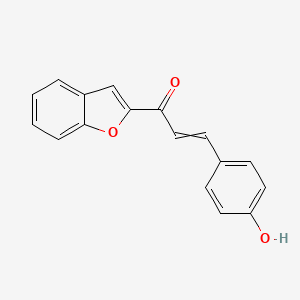
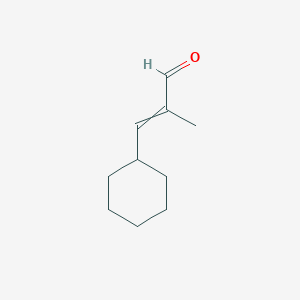
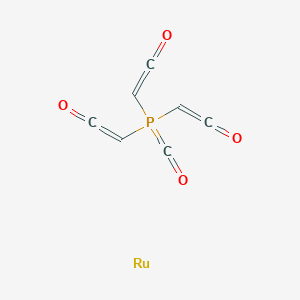
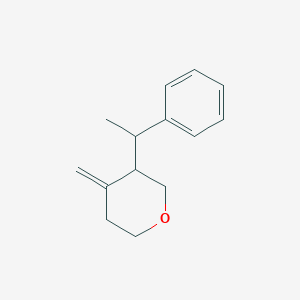


![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)

